An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,4,5-Tetramethoxybenzene
An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,4,5-Tetramethoxybenzene
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 1,2,4,5-tetramethoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.
Chemical Identity and Physical Properties
1,2,4,5-Tetramethoxybenzene is a polysubstituted aromatic ether. Its core structure consists of a benzene ring substituted with four methoxy groups at the 1, 2, 4, and 5 positions.
Table 1: Chemical Identifiers for 1,2,4,5-Tetramethoxybenzene[1]
| Identifier | Value |
| IUPAC Name | 1,2,4,5-tetramethoxybenzene |
| CAS Number | 2441-46-5 |
| Molecular Formula | C₁₀H₁₄O₄ |
| SMILES | COC1=CC(=C(C=C1OC)OC)OC |
| InChI | InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 |
| InChIKey | JUVJUCAKSWHQEE-UHFFFAOYSA-N |
| Synonyms | Asarone methyl ether, 1,2,4,5-TMB |
Table 2: Physicochemical Properties of 1,2,4,5-Tetramethoxybenzene and Related Compounds
| Property | 1,2,4,5-Tetramethoxybenzene | 1,2,3,5-Tetramethoxybenzene | 1-Allyl-2,3,4,5-tetramethoxybenzene |
| Molecular Weight | 198.22 g/mol [1] | 198.22 g/mol [2] | 238.28 g/mol |
| Melting Point | Data not available | 38-42 °C | 25 °C[3][4][5] |
| Boiling Point | Data not available | Data not available | 307-309 °C[3][5] |
| Solubility | Poorly soluble in water; soluble in organic solvents (inferred) | Data not available | Water: 78.55 mg/L @ 25 °C (estimated)[3] |
Chemical Structure
The chemical structure of 1,2,4,5-tetramethoxybenzene is depicted below. The arrangement of the four methoxy groups on the benzene ring is symmetrical, with two pairs of adjacent methoxy groups.
Experimental Protocols
Synthesis
A plausible synthetic route to 1,2,4,5-tetramethoxybenzene is via the methylation of 1,2,4,5-tetrahydroxybenzene. A detailed experimental protocol for a similar transformation is adapted below.
Reaction: Williamson Ether Synthesis
Experimental Procedure (Proposed):
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4,5-tetrahydroxybenzene (1.0 eq) in a mixture of water and dioxane.
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Addition of Base: Add a solution of sodium hydroxide (4.0 eq) in water dropwise to the reaction mixture while stirring.
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Addition of Methylating Agent: To the resulting solution, add dimethyl sulfate (4.0 eq) dropwise from the dropping funnel.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Sample Preparation: Dissolve 5-10 mg of 1,2,4,5-tetramethoxybenzene in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Instrumentation: A 400 or 500 MHz NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 16
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Relaxation delay: 1.0 s
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Pulse width: 30°
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Spectral width: -2 to 12 ppm
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Expected Chemical Shifts:
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Two singlets are expected for the aromatic protons due to the symmetry of the molecule.
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Two singlets are expected for the methoxy protons.
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¹³C NMR (Carbon-13 NMR):
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Sample Preparation: Dissolve 20-50 mg of 1,2,4,5-tetramethoxybenzene in approximately 0.6 mL of CDCl₃.
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Instrumentation: A 100 or 125 MHz NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 1024
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Relaxation delay: 2.0 s
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Pulse program: Proton-decoupled
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Spectral width: 0 to 200 ppm
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Expected Chemical Shifts:
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Signals for the aromatic carbons and the methoxy carbons are expected. Due to symmetry, fewer signals than the total number of carbons will be observed.
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Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of 1,2,4,5-tetramethoxybenzene or analyze as a thin film on a salt plate from a solution in a volatile solvent.
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Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Expected Absorptions:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic, from methoxy groups): ~3000-2850 cm⁻¹
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C=C stretching (aromatic): ~1600 and 1475 cm⁻¹
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C-O stretching (aryl ether): ~1250 cm⁻¹
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Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization: Use electron ionization at 70 eV.
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Data Acquisition: Scan a mass range of m/z 50-300.
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Expected Fragmentation:
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Molecular Ion (M⁺): A peak at m/z 198 corresponding to the molecular weight of the compound.
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Major Fragments: Loss of a methyl group (-CH₃) to give a fragment at m/z 183. Loss of a methoxy group (-OCH₃) to give a fragment at m/z 167.
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Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1,2,4,5-tetramethoxybenzene are limited in the available scientific literature. However, the biological activities of other structurally related polyphenolic compounds and tetramethoxybenzene isomers can provide insights into its potential pharmacological effects.
Polyphenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For example, resveratrol and its derivatives, which share a similar polyphenolic backbone, have been extensively studied for their roles in modulating various signaling pathways.
A study on 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside, a related polyphenolic compound, has shown that it can modulate several key signaling pathways involved in liver injury, including the Keap1/Nrf2/HO-1, NF-κB, PPAR, PI3K/Akt, JAK/STAT, and TGF-β pathways. These pathways are crucial in regulating cellular processes such as oxidative stress, inflammation, and apoptosis.
Given its structure, it is plausible that 1,2,4,5-tetramethoxybenzene could be investigated for similar biological activities. The methoxy groups may influence its metabolic stability and bioavailability compared to its hydroxylated counterparts.
Below is a hypothetical signaling pathway that could be a target for investigation for this class of compounds, based on the known activities of related molecules.
Safety and Handling
A safety data sheet (SDS) for 1,2,4,5-tetramethoxybenzene indicates that the hazards are not fully characterized. Therefore, it should be handled with care, following standard laboratory safety procedures.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information. The biological activities and signaling pathways discussed are based on related compounds and are presented for research consideration; they have not been experimentally validated for 1,2,4,5-tetramethoxybenzene.
References
- 1. 1,2,4,5-Tetramethoxybenzene | C10H14O4 | CID 97686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,5-Tetramethoxybenzene | C10H14O4 | CID 220118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene, 15361-99-6 [thegoodscentscompany.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 1-Allyl-2,3,4,5-tetramethoxybenzene | C13H18O4 | CID 617233 - PubChem [pubchem.ncbi.nlm.nih.gov]
